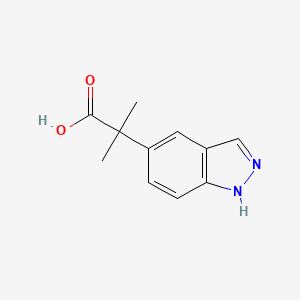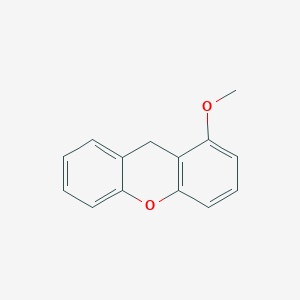stannane CAS No. 101002-36-2](/img/structure/B14078198.png)
Bis[(4-methylbenzene-1-sulfonyl)oxy](dipropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylbenzene-1-sulfonyl)oxystannane is an organotin compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups and two propyl groups attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylbenzene-1-sulfonyl)oxystannane typically involves the reaction of dipropylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(C3H7)2SnH2+2C7H7SO2Cl→(C3H7)2Sn(O2SC7H7)2+2HCl
Industrial Production Methods
Industrial production of Bis(4-methylbenzene-1-sulfonyl)oxystannane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methylbenzene-1-sulfonyl)oxystannane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Hydrolysis: In the presence of water, the sulfonyl groups can be hydrolyzed to form the corresponding sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted organotin compounds.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The major products are the corresponding sulfonic acids and dipropylstannane.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylbenzene-1-sulfonyl)oxystannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Bis(4-methylbenzene-1-sulfonyl)oxystannane involves its interaction with various molecular targets. The sulfonyl groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The tin center can participate in redox reactions, altering its oxidation state and enabling various catalytic processes. The specific pathways and molecular targets depend on the particular application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane: This compound has a similar structure but with butyl and 4-methylphenyl groups instead of propyl groups.
Benzyl 4,4-bis({[(4-methylbenzene)sulfonyl]oxy}methyl)piperidine-1-carboxylate: This compound contains a piperidine ring and benzyl groups, differing from the dipropyl groups in Bis(4-methylbenzene-1-sulfonyl)oxystannane.
Uniqueness
Bis(4-methylbenzene-1-sulfonyl)oxystannane is unique due to its specific combination of sulfonyl and propyl groups attached to the tin center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
101002-36-2 |
|---|---|
Molekularformel |
C20H28O6S2Sn |
Molekulargewicht |
547.3 g/mol |
IUPAC-Name |
[(4-methylphenyl)sulfonyloxy-dipropylstannyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.2C3H7.Sn/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-3-2;/h2*2-5H,1H3,(H,8,9,10);2*1,3H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
ZAMLASYCWPCCOZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[Sn](CCC)(OS(=O)(=O)C1=CC=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


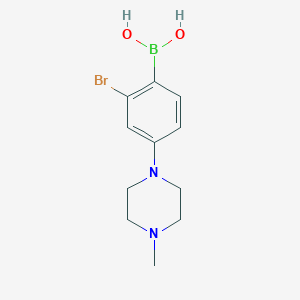
![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)
![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)
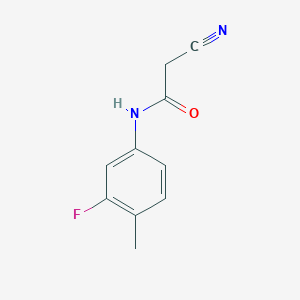
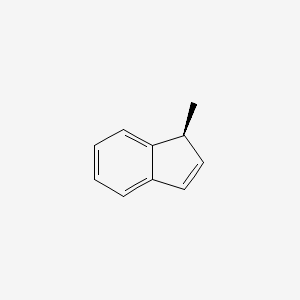
![6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B14078144.png)
![2-[(Carboxymethyl)amino]-5-methylbenzoic acid](/img/structure/B14078152.png)
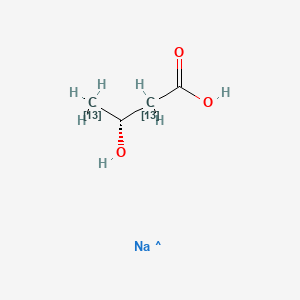

![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078159.png)
![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
